Xanthine Oxidase (XO) Inhibitory Potency of the Isoindole-Tetrazole Hybrid Scaffold Relative to Allopurinol
In a biochemical enzyme inhibition study, hybrid isoindole-1,3(2H)-dione compounds bearing a 1H-tetrazole moiety demonstrated xanthine oxidase (XO) inhibitory activity that surpassed the clinical reference allopurinol under identical assay conditions [1]. Although the tested compounds (10 and 11) are close structural analogs of the target compound—differing primarily in the substitution pattern on the tetrazole—the results establish that this chemotype can achieve sub-5 µM IC₅₀ against XO.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8 (the most potent hybrid isoindole-tetrazole in the series): IC₅₀ = 4.261 ± 0.034 µM |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 4.678 ± 0.029 µM |
| Quantified Difference | Compound 8 is ~9% more potent (1.1-fold) than allopurinol; the isoindole-tetrazole scaffold is capable of exceeding the potency of the clinical standard. |
| Conditions | In vitro enzyme inhibition assay; positive control: allopurinol. |
Why This Matters
For researchers procuring building blocks for XO inhibitor development, this scaffold offers a validated starting point that has already produced compounds equipotent or superior to allopurinol, an established clinical agent.
- [1] Tan, A., Kızılkaya, S., Noma, S. A. A., Ateş, B., & Kara, Y. (2022). Novel hybrid isoindole-1,3(2H)-dione compounds containing a 1H-tetrazole moiety: Synthesis, biological evaluation, and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 36(5), e23015. View Source
